molecular formula C7H12F2 B13964178 1,1-Difluorohept-1-ene

1,1-Difluorohept-1-ene

Cat. No.: B13964178
M. Wt: 134.17 g/mol
InChI Key: CHOOIXAAVMMENN-UHFFFAOYSA-N
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Description

1,1-Difluorohept-1-ene (C₇H₁₂F₂) is a fluorinated alkene characterized by a seven-carbon chain with two fluorine atoms substituted at the terminal carbon of the double bond (C1). This structure imparts unique electronic and steric properties, influencing its reactivity, polarity, and physical characteristics. For instance, shorter-chain analogs like 1,1-difluoroethylene (C₂H₂F₂) exhibit high reactivity due to electron-withdrawing fluorine atoms, which polarize the double bond and enhance susceptibility to electrophilic addition . The extended carbon chain in this compound likely increases its hydrophobicity and boiling point compared to smaller analogs, aligning with trends in hydrocarbon chemistry.

Properties

Molecular Formula

C7H12F2

Molecular Weight

134.17 g/mol

IUPAC Name

1,1-difluorohept-1-ene

InChI

InChI=1S/C7H12F2/c1-2-3-4-5-6-7(8)9/h6H,2-5H2,1H3

InChI Key

CHOOIXAAVMMENN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Difluorohept-1-ene can be synthesized through the fluorination of hept-1-ene. One common method involves the use of hydrogen fluoride (HF) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective addition of fluorine atoms to the desired position on the heptene chain.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized reactors and catalysts to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluorohept-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert this compound to its corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products:

    Oxidation: Fluorinated alcohols or ketones.

    Reduction: Heptane.

    Substitution: Compounds with various functional groups replacing the fluorine atoms.

Scientific Research Applications

1,1-Difluorohept-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Difluorohept-1-ene involves its interaction with specific molecular targets. The fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes and receptors, altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

1,1-Difluoroethylene (Vinylidene Fluoride, C₂H₂F₂)

  • Structure and Properties : A gaseous compound with a molecular weight of 64.03 g/mol, 1,1-difluoroethylene (VDF) is highly reactive due to its electron-deficient double bond. It polymerizes readily to form polyvinylidene fluoride (PVDF), a material valued for its piezoelectric properties .
  • Comparison : Unlike VDF, 1,1-Difluorohept-1-ene’s longer chain reduces volatility (predicted boiling point: ~120–140°C) and may hinder polymerization due to steric effects. However, both compounds share reactivity with oxidizing agents and metals, necessitating cautious storage .

1,1-Difluoroethane (C₂H₄F₂)

  • Reactivity : This compound reacts violently with oxidizers (e.g., chlorine, bromine) and forms explosive complexes with alkali metals like sodium .
  • Comparison : While this compound’s double bond introduces distinct reactivity (e.g., addition reactions), its handling precautions likely mirror those of 1,1-difluoroethane, emphasizing avoidance of oxidizers and moisture-sensitive metals.

1,1,1-Trifluorohept-2-ene (C₇H₁₁F₃)

  • Structure : The trifluoromethyl group at C2 (CF₃-CH=CH-) enhances electronegativity compared to this compound’s terminal difluoro substitution .
  • For example, nucleophilic attacks on the double bond may be less favorable in the trifluoro compound due to stronger electron withdrawal.

2-(1,1-Difluoroethyl)naphthalene (C₁₂H₁₀F₂)

  • Applications : This aromatic derivative demonstrates the versatility of difluoroethyl groups in synthesizing fluorinated intermediates for pharmaceuticals or agrochemicals .
  • Comparison : The naphthalene backbone introduces π-π stacking interactions absent in this compound, which may influence crystallinity and thermal stability.

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity Applications/Notes References
This compound C₇H₁₂F₂ 146.17 (calculated) Electrophilic addition, potential polymerization inhibition due to chain length Intermediate in organic synthesis Inferred
1,1-Difluoroethylene C₂H₂F₂ 64.03 Polymerizes to PVDF; reacts with oxidizers Piezoelectric materials, coatings
1,1-Difluoroethane C₂H₄F₂ 66.04 Explosive reactions with metals/oxidizers Refrigerant, aerosol propellant
1,1,1-Trifluorohept-2-ene C₇H₁₁F₃ 164.16 Reduced nucleophilic susceptibility due to CF₃ group Specialty fluorochemicals
2-(1,1-Difluoroethyl)naphthalene C₁₂H₁₀F₂ 192.2 Stable aromatic fluorination Pharmaceutical intermediates

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